4-Cyano-3,5-diiodopyridine
Overview
Description
4-Cyano-3,5-diiodopyridine is a chemical compound with the molecular formula C6H2I2N2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic properties, cyclic voltammetry, and theoretical calculations . The optimized molecular structures, harmonic vibrational wavenumbers, and corresponding vibrational assignments of 2-, 3- and 4-cyanopyridines have been calculated .Chemical Reactions Analysis
The reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac -tris [2-phenylpyridinato- C2, N ]iridium (III) complex was studied . The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .Scientific Research Applications
Coordination Polymers and Crystal Structures
4-Cyano-3,5-diiodopyridine and its derivatives are utilized in the synthesis of various coordination polymers. These compounds, such as 4-Cyanopyridine, can act as mono- or bidentate ligands in transition metal complexes, facilitating the formation of linear bridges between metal atoms. This attribute is significant in the construction of metal–organic frameworks (MOFs) and for understanding the crystal structures of related coordination polymers (Zhao et al., 2017).
Magnetism in Heterometallic Compounds
The interaction of cyano-bridged heterometallic compounds that include cyano derivatives like this compound has been studied for their magnetic properties. These compounds, such as those containing Ln3+–Fe3+ interactions, exhibit various magnetic behaviors, including ferromagnetic and antiferromagnetic orderings. Such studies are pivotal in the field of molecular magnetism (Zhang et al., 2006).
Photophysical and Redox Properties
The synthesis of ruthenium(II) complexes using 4'-cyano-2,2':6',2''-terpyridine, a relative of this compound, has shown significant changes in photophysical and redox properties. The introduction of the cyano group in these complexes leads to prolonged room temperature excited-state lifetimes, which is crucial in the study of photochemical and photophysical properties of these materials (Wang et al., 2005).
Fluorescent and Phosphorescent Properties
In the field of luminescent materials, this compound derivatives have been used in the hydrothermal preparation of novel Cd(II) coordination polymers. These polymers exhibit fluorescent and phosphorescent properties, making them of interest for applications in luminescent materials and optoelectronic devices (Xue et al., 2002).
Organic Synthesis
This compound derivatives have been explored in organic synthesis, particularly in the creation of ortho-substituted cyanopyridines. Their reactivity and ability to be used as directing groups in the synthesis of halogeno-cyanopyridines is significant in the field of organic chemistry (Cailly et al., 2005).
Synthesis of Functionalized Bi- and Terpyridines
The chemical versatility of this compound is further exhibited in the synthesis of functionalized bi- and terpyridines. These compounds are synthesized via a general route involving nucleophilic aromatic substitution, demonstrating the flexibility of this compound derivatives in the synthesis of complex organic molecules (Kozhevnikov et al., 2003)
Safety and Hazards
Properties
IUPAC Name |
3,5-diiodopyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTZXTXSOCLOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479395 | |
Record name | 4-CYANO-3,5-DIIODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827616-50-2 | |
Record name | 3,5-Diiodo-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827616-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CYANO-3,5-DIIODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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